Deacetyl (R)-Linezolid

Description

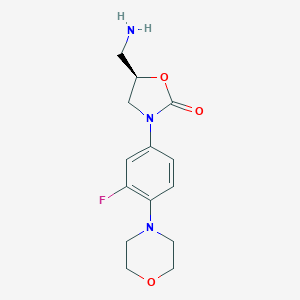

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWZOWWQMRVRF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Deacetyl R Linezolid

Stereoselective Synthesis Pathways of Deacetyl (R)-Linezolid

The biological efficacy of Linezolid (B1675486) and its derivatives is critically dependent on the (R)-configuration at the C-5 position of the oxazolidinone ring. Therefore, stereoselective synthesis is paramount. Industrial and laboratory-scale syntheses employ several key strategies to ensure high enantiomeric purity.

One major approach involves the use of chiral starting materials. A common method utilizes (S)-1-acetamido-3-chloropropan-2-yl acetate (B1210297), a chiral building block derived from D-mannitol, which sets the correct stereochemistry early in the synthetic sequence and minimizes the risk of racemization in subsequent steps. An alternative chiral precursor is R-epichlorohydrin, which can be reacted with a carbamate (B1207046) such as methyl 3-fluoro-4-morpholinophenyl carbamate. google.com The epoxide ring-opening reaction, guided by a base like n-butyllithium, proceeds with high stereochemical fidelity.

Another widely documented pathway involves the stereospecific reduction of an azide (B81097) intermediate. In this route, a key precursor, (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide, is reduced to the corresponding primary amine, Deacetyl (R)-Linezolid, typically via catalytic hydrogenation.

A third strategy enhances safety and scalability by avoiding azide intermediates. This route proceeds through a phthalimide (B116566) intermediate. First, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is reacted with potassium phthalimide. google.com The resulting phthalimide derivative is then subjected to hydrolysis, often using hydrazine (B178648) hydrate (B1144303) or aqueous methylamine, to cleave the phthalimide group and yield the desired Deacetyl (R)-Linezolid. google.com

| Synthesis Pathway | Key Reagents/Intermediates | Key Feature | Reference |

| Chiral Pool Synthesis | (S)-1-acetamido-3-chloropropan-2-yl acetate (from D-mannitol) | Establishes stereochemistry from a natural chiral source. | |

| Epoxide Ring-Opening | R-epichlorohydrin, methyl 3-fluoro-4-morpholinophenyl carbamate, n-butyllithium | Stereospecific opening of a chiral epoxide. | google.com |

| Azide Reduction | (R)-N-[[...]-methyl]azide, Catalytic Hydrogenation (e.g., Pd/C) | Reduction of an azide to a primary amine. | |

| Phthalimide Hydrolysis | Potassium phthalimide, Hydrazine hydrate | Avoids the use of potentially hazardous azide compounds. | google.com |

Synthetic Routes Utilizing Deacetyl (R)-Linezolid as a Key Intermediate

The primary amine of Deacetyl (R)-Linezolid is a versatile functional handle for a wide range of chemical modifications. This allows for the synthesis of diverse libraries of compounds to explore structure-activity relationships (SAR) and develop analogues with improved properties.

Acylation of the primary amine on Deacetyl (R)-Linezolid is a common strategy to produce conjugates with various molecular entities, including amino acids, aromatic acids, and biological markers like biotin (B1667282). nih.gov A highly efficient method for this transformation utilizes benzotriazole-activated molecules. nih.govsemanticscholar.org This approach offers significant advantages over older coupling methods using reagents like EDC and DMAP, providing excellent yields and high purity, often without the need for chromatographic purification. nih.govsemanticscholar.org

For instance, reacting Deacetyl (R)-Linezolid with benzotriazole-activated protected amino acids produces linezolid-amino acid conjugates. semanticscholar.org Similarly, conjugates with substituted aromatic and heteroaromatic acids have been synthesized to diversify the pool of potential drug candidates. nih.govsemanticscholar.org This strategy was also employed to attach a biotin marker, which is useful for studying the drug's mode of action. nih.gov Another approach involves reacting N-deacetyl linezolid with anhydrides, such as succinic anhydride, to produce haptens suitable for conjugation to proteins for immunoassay development. acs.org

| Reactant with Deacetyl (R)-Linezolid | Activating/Coupling Agent | Product Type | Reference |

| Benzotriazole-activated amino acids | Triethylamine (B128534) (TEA) | Linezolid-amino acid conjugates | semanticscholar.org |

| Benzotriazole-activated aromatic acids | Triethylamine (TEA) | Linezolid-aromatic acid conjugates | nih.govsemanticscholar.org |

| Benzotriazole-activated biotin | Triethylamine (TEA) | Biotin-Linezolid conjugate | nih.gov |

| Succinic anhydride | N,N-Diisopropylethylamine (DIPEA) | N-acylated Linezolid hapten | acs.org |

| 5-Azidopentanoic acid | PyBOP, DIPEA | N-acylated Linezolid hapten | acs.org |

Alkylation of the amine in Deacetyl (R)-Linezolid provides another route to novel analogues. These reactions have been used to introduce a variety of substituents to probe the structural requirements for antibacterial activity. nih.gov For example, Deacetyl (R)-Linezolid has been treated with a series of substituted benzyl (B1604629) halides and aryl bromides in the presence of a base like triethylamine to yield N-alkylated derivatives in good yields. nih.govresearchgate.net

Furthermore, this strategy has been used to create hybrid molecules with potential dual-action mechanisms. A notable example is the reaction of Deacetyl (R)-Linezolid with 3-bromopropyl nitrate (B79036) to produce a nitric oxide (NO)-releasing conjugate. nih.govresearchgate.net The rationale is that the NO moiety could act synergistically with the core antibiotic structure, as NO is known to play a role in defending against a wide range of pathogens. nih.govresearchgate.net

More complex structural modifications of Deacetyl (R)-Linezolid have led to the development of novel molecular architectures with interesting biological properties. A significant area of research is the synthesis of cationic deacetyl linezolid amphiphiles. researchgate.netnih.gov These molecules are typically synthesized by attaching a lipophilic alkyl chain to the Deacetyl (R)-Linezolid scaffold, creating a structure with both a hydrophilic (cationic) head and a hydrophobic tail. researchgate.netnih.govresearchgate.net These amphiphilic derivatives have demonstrated excellent antibacterial activity against a broad spectrum of bacteria, including drug-resistant strains, and are believed to function by disrupting bacterial membranes. nih.govresearchgate.net

In addition to amphiphiles, other complex heterocyclic structures have been synthesized. For example, a mild and cost-effective decarboxylation cyclization method has been developed to convert β-amino oxazolidinones into chiral 5-substituted thiazolidine-2-thione derivatives, a reaction that retains the critical stereochemistry of the linezolid base. researchgate.net

Novel Methodologies for Efficient Deacetyl (R)-Linezolid Derivatization

The ongoing search for improved antibiotics drives the development of more efficient and robust synthetic methodologies for derivatization. In the context of Deacetyl (R)-Linezolid, several modern techniques have proven advantageous.

As previously mentioned, the use of benzotriazole chemistry for N-acylation represents a significant improvement over traditional methods. nih.govsemanticscholar.org It consistently provides high yields (e.g., 98% for one benzoyl derivative compared to 54% with benzoyl chloride) and purity, reducing the reliance on time-consuming purification techniques like column chromatography. nih.govsemanticscholar.org

Microwave-assisted synthesis has also been shown to enhance reaction efficiency. In the synthesis of a linezolid-biotin conjugate, microwave irradiation led to a better yield and higher purity product in a shorter reaction time (30 minutes) compared to conventional heating methods. nih.gov

These novel methodologies are crucial for rapidly and efficiently generating diverse libraries of Deacetyl (R)-Linezolid derivatives, accelerating the discovery of next-generation antibiotic candidates.

Structural Characterization and Purity Assessment Methodologies

Spectroscopic and Chromatographic Techniques for Compound Elucidation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Deacetyl (R)-Linezolid. A common method employs a C18 reverse-phase column with a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid and acetonitrile (B52724) (70:30), with detection at a wavelength of 254 nm. Another validated HPLC method for quantifying Linezolid (B1675486) and its related substances uses a mobile phase of 40% methanol (B129727) and 60% pH 7 phosphate (B84403) buffer, achieving a retention time of approximately 7 minutes. For more complex separations, a gradient method with a mobile phase of water and acetonitrile, both containing formic acid, has been utilized. nih.gov

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS-ESI), is critical for confirming the molecular weight and elemental composition of Deacetyl (R)-Linezolid. acs.org The exact mass of the compound is determined to be 295.13321961 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, confirming the structural arrangement of the aminomethyl, fluoro-morpholinylphenyl, and oxazolidinone moieties. acs.org

The following table summarizes typical HPLC parameters used in the analysis of Deacetyl (R)-Linezolid and related compounds:

Table 1: HPLC Parameters for Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | Chiralpak IA |

| Mobile Phase | 0.1% Trifluoroacetic acid/Acetonitrile (70:30) | Acetonitrile/Ethanol/n-butyl amine/Trifluoroacetic acid (96:4:0.10:0.16 v/v/v/v) |

| Detection Wavelength | 254 nm | 254 nm |

| Detection Limit | 0.01% (w/w) | Not specified |

This table is based on data from multiple sources. researchgate.net

Enantiomeric Purity Analysis and Control

The stereochemistry of Deacetyl (R)-Linezolid, specifically the (R)-configuration at the C5 position of the oxazolidinone ring, is crucial. The enantiomeric purity is a critical quality attribute, and its control is essential.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for determining the enantiomeric purity of Linezolid and its derivatives. Several chiral stationary phases (CSPs) have been successfully employed for this purpose.

Chiralcel OJ-RH column: This column, using a mobile phase of 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v), has been validated for the resolution of Linezolid enantiomers. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were found to be 94 ng/mL and 375 ng/mL, respectively. researchgate.netnih.gov

Chiralpak AD-H column: An amylose-based stationary phase, Chiralpak AD-H, has been used with a mobile phase of hexane, 2-propanol, and trifluoroacetic acid (80:20:0.1, v/v/v) to resolve the enantiomers of Linezolid. nih.gov

Chiralpak IA column: This column has been utilized with a mobile phase of acetonitrile, ethanol, n-butyl amine, and trifluoroacetic acid (96:4:0.10:0.16, v/v/v/v) for the separation of Linezolid's related substances, including its chiral impurity. researchgate.net

Capillary Electrophoresis (CE) has also been explored for the enantiomeric separation of Linezolid, using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as a chiral selector. researchgate.net

The following table outlines validated chiral HPLC methods for enantiomeric purity analysis:

Table 2: Chiral HPLC Methods for Enantiomeric Purity

| Column | Mobile Phase | Detection | LOD of (R)-enantiomer | LOQ of (R)-enantiomer |

|---|---|---|---|---|

| Chiralcel OJ-RH | 150mM di-sodium hydrogen phosphate buffer (pH 4.5)-acetonitrile (86:14, v/v) | 254 nm | 94 ng/mL | 375 ng/mL |

| Chiralpak AD | Hexane, 2-propanol, and trifluoroacetic acid (80:20:0.1, v/v/v) | Not specified | 123 ng/mL | 374 ng/mL |

This table is based on data from multiple sources. researchgate.netnih.govnih.gov

Impurity Profiling and Related Substance Determination in Deacetyl (R)-Linezolid and its Derivatives

Impurity profiling is a critical aspect of ensuring the quality and safety of pharmaceutical substances. dphen1.com For Deacetyl (R)-Linezolid, this involves the identification and quantification of process-related impurities and degradation products.

Forced degradation studies are performed to understand the degradation pathways of Linezolid and its related compounds under various stress conditions, including acid, base, oxidation, heat, and light. researchgate.netdphen1.comnih.gov These studies have shown that Linezolid is susceptible to degradation under acidic, alkaline, and oxidative conditions. amazonaws.comresearchgate.net

Common impurities and related substances that are monitored include:

Bis-linezolid: A dimeric impurity that can form during synthesis.

Acetamide Impurity (Formula-IV): Arises from incomplete hydrolysis or side reactions.

Linezolid Related Compound A: An azide (B81097) intermediate from a specific synthetic route. usp.org

Degradation Products: Formed under stress conditions, such as hydrolysis or oxidation products. amazonaws.com

Stability-indicating analytical methods , typically HPLC, are developed and validated to separate and quantify these impurities from the main compound. researchgate.net These methods must be able to resolve all potential impurities and degradation products to ensure the accurate assessment of the drug substance's purity. researchgate.netdphen1.com For instance, a method using a Chiralpak IA column was developed to separate all related substances of Linezolid, including its chiral impurity and degradation products. researchgate.net

The table below lists some of the known impurities and related substances of Linezolid:

Table 3: Common Impurities and Related Substances

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Linezolid | 165800-03-3 | C₁₆H₂₀FN₃O₄ |

| (R)-Linezolid | 872992-20-6 | C₁₆H₂₀FN₃O₄ |

| Deacetyl Linezolid | 168828-90-8 | C₁₄H₁₈FN₃O₃ |

| Deacetyl (R)-Linezolid | 912359-80-9 | C₁₄H₁₈FN₃O₃ |

| Linezolid Related Compound A | 168828-84-0 | C₁₄H₁₆FN₅O₃ |

| Linezolid Desfluoro Impurity | 556801-15-1 | C₁₆H₂₁N₃O₄ |

| Linezolid Descarbonyl N-Desacetyl Impurity | 333753-72-3 | C₁₃H₂₀FN₃O₂ |

| Linezolid Descarbonyl N-Desacetyl N-Acetyl Hydrochloride Impurity | 1391068-25-9 | C₁₅H₂₃ClFN₃O₃ |

This table is based on data from multiple sources. pharmaffiliates.comallmpus.compharmaffiliates.com

In Vitro Antimicrobial Efficacy of Deacetyl R Linezolid Derivatives

Spectrum of Antimicrobial Activity Against Gram-Positive Pathogens

Derivatives of deacetyl (R)-linezolid have been synthesized and evaluated for their efficacy against a range of clinically significant Gram-positive bacteria. These modifications often aim to overcome existing resistance mechanisms and improve potency.

Deacetyl (R)-linezolid derivatives have demonstrated significant activity against MRSA, a leading cause of complicated skin and soft tissue infections. A series of novel cationic deacetyl linezolid (B1675486) amphiphiles exhibited strong antimicrobial action against drug-resistant species, including MRSA. nih.gov The most potent of these, compound 6e, displayed minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against a panel of resistant strains. nih.gov Another study detailed the synthesis of various linezolid conjugates, among which compound 5d was identified as a highly promising agent, showing an MIC of 4.5 µM against S. aureus. nih.gov

| Derivative Type | Specific Compound | Organism | Reported MIC |

|---|---|---|---|

| Cationic Amphiphile | Compound 6e | MRSA | 2 - 16 µg/mL |

| Aromatic Acid Conjugate | Compound 5d | S. aureus | 4.5 µM |

The activity of deacetyl (R)-linezolid derivatives extends to other critical Gram-positive pathogens like Enterococcus faecalis. The same series of cationic deacetyl linezolid amphiphiles that were effective against MRSA also showed excellent antibacterial activity against E. faecalis. nih.gov This suggests that these modifications to the deacetyl (R)-linezolid scaffold can produce compounds capable of targeting vancomycin-resistant strains, although specific testing against confirmed VRE isolates is a critical area for further research.

The spectrum of activity for these derivatives includes other Gram-positive bacteria. For instance, certain synthesized conjugates have shown notable potency against Bacillus subtilis. Specifically, compound 5d, an aromatic acid conjugate of deacetyl (R)-linezolid, was found to be a highly effective agent with an MIC of 2.25 µM against B. subtilis. nih.gov The development of cationic amphiphiles from deacetyl (R)-linezolid has also yielded compounds with broad activity against drug-sensitive Gram-positive species like Staphylococcus aureus and Enterococcus faecalis. nih.gov

| Derivative Type | Specific Compound | Organism | Reported MIC |

|---|---|---|---|

| Aromatic Acid Conjugate | Compound 5d | B. subtilis | 2.25 µM |

| Cationic Amphiphile | General Series | S. aureus (sensitive) | Data not specified |

| Cationic Amphiphile | General Series | E. faecalis | Data not specified |

Evaluation of Activity Against Gram-Negative Bacteria (Where Applicable)

A significant challenge in antibiotic development is achieving efficacy against Gram-negative bacteria due to their protective outer membrane. However, certain deacetyl (R)-linezolid derivatives have shown promising activity in this area. Cationic deacetyl linezolid amphiphiles demonstrated excellent activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. nih.gov The lead compound from this series, 6e, also exhibited strong activity against carbapenem-resistant Enterobacteriaceae (CRE), with MICs ranging from 2 to 16 µg/mL. nih.gov

Separately, other synthetic conjugates of deacetyl (R)-linezolid have shown moderate antimicrobial properties against Pseudomonas aeruginosa. Compound 7a, an alkylated derivative, was the most effective agent prepared in its series, with an MIC of 19.98 µM against this pathogen. nih.gov

| Derivative Type | Specific Compound | Organism | Reported MIC |

|---|---|---|---|

| Cationic Amphiphile | Compound 6e | E. coli | 2 - 16 µg/mL (range) |

| S. enterica | |||

| CRE | |||

| Alkylated Conjugate | Compound 7a | P. aeruginosa | 19.98 µM |

Antibiofilm Activity Studies of Deacetyl (R)-Linezolid Derivatives

Bacterial biofilms present a major challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Research into novel linezolid-based oxazolidinones has shown that these derivatives can possess significant antibiofilm capabilities. One study found that a synthesized oxazolidinone derivative exhibited significantly higher antibiofilm activity than its counterparts, with an IC50 value of 0.58 µg/mL against both Bacillus subtilis and Pseudomonas aeruginosa biofilms. nih.gov Another related oxazolidinone, radezolid, has also demonstrated robust anti-biofilm activity at subinhibitory concentrations against S. aureus. frontiersin.org These findings indicate that structural modifications to the core oxazolidinone scaffold, for which deacetyl (R)-linezolid is a key precursor, can lead to compounds that effectively target bacteria within the protective biofilm matrix.

Synergistic Antimicrobial Effects in Combination Studies

One innovative approach to enhancing antimicrobial efficacy involves designing derivatives that have a built-in synergistic mechanism. Research has explored the creation of deacetyl (R)-linezolid conjugates that act as nitric oxide (NO)-releasing compounds. nih.gov Nitric oxide is a signaling molecule known to play a role in defending against a wide range of pathogens. nih.gov The conjugation of deacetyl (R)-linezolid with a 3-bromopropyl nitrate (B79036) moiety is designed to create a hybrid molecule that delivers both the oxazolidinone antibiotic and NO to the site of infection. This approach is intended to produce a synergistic antimicrobial effect, where the combined action of the two components is greater than the sum of their individual effects. nih.gov

Molecular and Biochemical Mechanism of Action Investigations

Ribosomal Binding Site Interactions and Initiation Complex Inhibition

Deacetyl (R)-Linezolid, like other oxazolidinones, targets the bacterial ribosome, a critical component of the protein synthesis machinery. It specifically binds to the 50S ribosomal subunit. This binding interaction is crucial as it prevents the formation of a functional 70S initiation complex, which is an essential first step in the translation of messenger RNA (mRNA) into proteins dovepress.comnih.gov. The 70S initiation complex is formed from the association of the 30S and 50S ribosomal subunits with mRNA and initiator transfer RNA (tRNA).

By binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, Deacetyl (R)-Linezolid and its analogs obstruct the proper assembly of these components dovepress.comnih.gov. This interference at the initiation stage of protein synthesis is a distinct mechanism compared to many other classes of antibiotics that typically inhibit the elongation phase of protein synthesis dovepress.com. The consequence of this inhibition is the arrest of bacterial growth and proliferation. Studies on linezolid (B1675486) have shown that it binds to the A site of the peptidyl transferase center (PTC) on the ribosome, which is composed almost entirely of RNA nih.gov. This binding action physically blocks the correct positioning of the aminoacyl-tRNA, thereby halting protein synthesis nih.gov.

Modulation of Bacterial Protein Synthesis Pathways

The binding of oxazolidinones to the ribosome leads to a direct modulation of bacterial protein synthesis pathways. By inhibiting the formation of the initiation complex, these compounds effectively shut down the production of essential proteins required for bacterial survival and replication dovepress.com. This bacteriostatic effect is the primary outcome of its mechanism of action against many common pathogens nih.gov.

Research on linezolid has demonstrated a concentration-dependent inhibition of protein synthesis researchgate.net. It is plausible that Deacetyl (R)-Linezolid exhibits a similar dose-dependent effect on the reduction of protein synthesis in susceptible bacteria. The inhibition of this fundamental cellular process ultimately leads to the cessation of bacterial growth.

Cellular Target Identification and Validation in Pathogenic Microorganisms

The primary cellular target of the oxazolidinone class of antibiotics, including Deacetyl (R)-Linezolid, is unequivocally the bacterial ribosome. The validation of this target has been established through various experimental approaches, including studies with linezolid-resistant strains of pathogenic microorganisms such as Staphylococcus aureus.

Resistance to linezolid often arises from mutations in the 23S rRNA, the very site of drug binding nih.goveuropeanreview.org. These mutations can reduce the binding affinity of the oxazolidinone to the ribosome, thereby diminishing its inhibitory effect on protein synthesis. The identification of these resistance mechanisms serves as a validation of the ribosomal binding site as the primary cellular target. Furthermore, the activity of oxazolidinone derivatives against linezolid-resistant strains provides further insight into the specific interactions within the ribosomal binding pocket nih.gov.

The table below summarizes the minimum inhibitory concentrations (MICs) of a cationic amphiphilic derivative of deacetyl linezolid (Compound 6e) against various pathogenic microorganisms, illustrating its cellular activity.

| Microorganism | Strain | MIC (μg/mL) of Compound 6e |

| Escherichia coli | ATCC 25922 | 4 |

| Salmonella enterica | ATCC 14028 | 4 |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 2 |

| Klebsiella pneumoniae carbapenemase (KPC) producing Enterobacteriaceae | Clinical Isolate | 16 |

| New Delhi metallo-β-lactamase 1 (NDM-1) producing Enterobacteriaceae | Clinical Isolate | 16 |

Data sourced from a study on cationic deacetyl linezolid amphiphiles nih.gov.

Membrane-Targeting Mechanisms of Cationic Amphiphilic Derivatives

While the primary mechanism of oxazolidinones involves the inhibition of protein synthesis, derivatives of Deacetyl (R)-Linezolid have been synthesized to incorporate additional mechanisms of action. Specifically, cationic amphiphilic derivatives have been developed that also target the bacterial membrane nih.gov.

These novel compounds are designed with a lipophilic alkyl chain and a cationic charge. This amphiphilic nature allows them to interact with and disrupt the integrity of the bacterial cell membrane. The proposed mechanism involves the permeabilization and depolarization of the bacterial membrane, leading to cell death nih.gov. This membrane-targeting action provides a dual mechanism of antibacterial activity, which can be advantageous in overcoming resistance.

A study on a series of cationic deacetyl linezolid amphiphiles demonstrated that the lead compound, 6e, functions primarily through the permeabilization and depolarization of bacterial membranes nih.gov. This activity was observed against a broad spectrum of bacteria, including drug-resistant strains nih.gov. This dual-action approach, combining protein synthesis inhibition with membrane disruption, represents a promising strategy for the development of new antibiotics.

The following table presents the antibacterial activity of the cationic amphiphilic deacetyl linezolid derivative, compound 6e, in comparison to linezolid against several drug-resistant bacterial strains.

| Bacterial Strain | Compound 6e MIC (μg/mL) | Linezolid MIC (μg/mL) |

| Methicillin-resistant S. aureus (MRSA) | 2 | 2 |

| KPC-producing Carbapenem-Resistant Enterobacteriaceae (CRE) | 16 | >64 |

| NDM-1-producing Carbapenem-Resistant Enterobacteriaceae (CRE) | 16 | >64 |

Data reflects the potent activity of the deacetyl linezolid derivative against resistant strains, particularly where linezolid has limited efficacy nih.gov.

Mechanisms of Bacterial Resistance to Linezolid and Its Derivatives

Ribosomal RNA Gene Mutations Associated with Resistance

The most frequently observed mechanism of Linezolid (B1675486) resistance involves point mutations in the central loop of domain V of the 23S ribosomal RNA (rRNA) gene. nih.gov This region is a critical component of the peptidyl transferase center (PTC), the site where Linezolid binds to stall protein synthesis. mdpi.com Mutations in these genes alter the binding site, reducing the affinity of Linezolid for the ribosome.

The most common mutation identified in clinical isolates, particularly in staphylococci and enterococci, is the G2576T substitution (using Escherichia coli numbering). nih.gov Other mutations, such as T2500A and G2447T, have also been documented in resistant strains. researchgate.net The level of resistance often correlates with the number of mutated 23S rRNA gene copies within the bacterial cell, a phenomenon known as a gene-dosage effect. Since most bacteria have multiple copies of the rRNA operon (e.g., Staphylococcus aureus has five or six), a higher number of mutated copies leads to a stepwise increase in the minimum inhibitory concentration (MIC) of Linezolid. nih.gov

| Mutation (E. coli Numbering) | Commonly Affected Bacteria | Significance |

| G2576T/U | Staphylococcus aureus, Enterococcus spp. | The most prevalent mutation in clinical isolates, significantly reducing Linezolid susceptibility. nih.govnih.gov |

| T2500A | Staphylococcus aureus | A less common but clinically relevant mutation associated with resistance. researchgate.net |

| G2447T | Staphylococcus aureus | Initially found in laboratory-derived strains, now also seen in clinical isolates. |

| A2503G, U2504G, G2505A | Various | Mutations at nucleotides proximal to the Linezolid binding site that confer smaller decreases in susceptibility. nih.gov |

Acquired Plasmid-Mediated Resistance Genes (e.g., cfr, optrA, poxtA)

While mutations arise spontaneously, resistance can also be acquired through the horizontal transfer of mobile genetic elements, such as plasmids, that carry specific resistance genes. mdpi.com These genes provide resistance mechanisms that are distinct from target site modification.

cfr (chloramphenicol-florfenicol resistance): The cfr gene is of particular concern because it confers multi-drug resistance. It encodes a methyltransferase enzyme that modifies an adenine (B156593) nucleotide (A2503) in the 23S rRNA. mdpi.com This methylation sterically hinders the binding of not only Linezolid but also several other classes of antibiotics that target the PTC, leading to the PhLOPSA resistance phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). mdpi.com

optrA and poxtA: These genes encode ATP-binding cassette (ABC-F) proteins that function as ribosomal protection proteins. nih.gov They are thought to bind to the ribosome and dislodge the bound antibiotic, thereby restoring protein synthesis. The optrA gene confers resistance to both oxazolidinones (including Linezolid and the newer tedizolid) and phenicols. nih.gov The poxtA gene also mediates resistance to oxazolidinones and phenicols, and was initially described as conferring tetracycline (B611298) resistance as well. nih.govmdpi.com

| Gene | Mechanism of Action | Resistance Phenotype | Genetic Basis |

| cfr | 23S rRNA methyltransferase (modifies A2503) | PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A) | Often plasmid-borne; transferable mdpi.com |

| optrA | Ribosomal protection protein (ABC-F family) | Oxazolidinones (Linezolid, Tedizolid), Phenicols nih.gov | Plasmid-borne and chromosomal; transferable nih.gov |

| poxtA | Ribosomal protection protein (ABC-F family) | Oxazolidinones, Phenicols, Tetracyclines mdpi.com | Plasmid-borne; transferable nih.gov |

Mutations in Ribosomal Proteins (e.g., L3, L4, L22)

Less commonly, mutations in the genes encoding ribosomal proteins of the 50S subunit can contribute to Linezolid resistance. mdpi.com These proteins, particularly L3, L4, and L22, have regions that are proximal to the PTC. Alterations in these proteins can allosterically affect the conformation of the 23S rRNA, thereby reducing Linezolid's binding affinity. mdpi.com Mutations in L3 and L4 have been identified in Linezolid-resistant clinical isolates of staphylococci and pneumococci. mdpi.com These mutations often occur in conjunction with other resistance determinants, such as 23S rRNA mutations, and may play an auxiliary role in the development of higher levels of resistance. mdpi.com

| Ribosomal Protein | Gene | Significance in Resistance |

| L3 | rplC | Mutations in a loop that extends into the PTC have been associated with resistance in Staphylococcus aureus and other species. mdpi.com |

| L4 | rplD | Alterations have been implicated in Linezolid nonsusceptibility in Streptococcus pneumoniae and Staphylococcus aureus. mdpi.com |

| L22 | rplV | Mutations are a rarer cause of resistance but have been identified as contributing to reduced susceptibility. mdpi.com |

Adaptive Resistance Mechanisms and Inducibility Studies

Bacteria can develop resistance to Linezolid during the course of therapy, a process known as adaptive resistance. This is particularly relevant in infections requiring long-term treatment. Studies have shown that phenotypically susceptible isolates that harbor resistance genes like poxtA or have a low number of 23S rRNA mutations can rapidly adapt and develop clinically significant resistance when exposed to the selective pressure of Linezolid. This inducible nature of resistance means that an isolate initially deemed susceptible may become resistant during treatment, potentially leading to therapeutic failure. The step-wise accumulation of mutations in the multiple rRNA gene copies under continuous antibiotic pressure is a key example of this adaptive process.

Horizontal Gene Transfer and Dissemination of Resistance Determinants

The spread of Linezolid resistance is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. Resistance genes like cfr, optrA, and poxtA are frequently located on mobile genetic elements such as plasmids and transposons, which can be transferred between different strains, species, and even genera. mdpi.com Mechanisms like conjugation (transfer via direct cell-to-cell contact) and transduction (transfer via bacteriophages) are primary routes for the dissemination of these resistance determinants. For example, Staphylococcus epidermidis, a common commensal bacterium, has been identified as a potential reservoir for the cfr gene, from which it can be transferred to more virulent pathogens like MRSA. This transferability poses a significant threat, allowing for the rapid spread of multi-drug resistance in clinical and community settings.

Structure Activity Relationship Sar and Computational Studies

Systematic Analysis of Substituent Effects on Antimicrobial Potency

The primary site for chemical modification on the Deacetyl (R)-Linezolid core is the C-5 aminomethyl group. The nature of the substituent attached to this nitrogen atom significantly influences the antimicrobial potency.

Research into the SAR of the C5-acylaminomethyl moiety has demonstrated that this position is highly important for the antibiotic's function. ukhsa.gov.ukkcl.ac.uk Studies involving the synthesis of various analogs with aromatic, heteroaromatic, and aliphatic substitutions have revealed that only smaller, non-polar fragments are well-tolerated at this position. ukhsa.gov.ukkcl.ac.uk Conversely, introducing larger and more polar groups generally leads to a decrease or complete loss of antibacterial activity compared to Linezolid (B1675486). ukhsa.gov.uk For instance, analogs with larger aromatic substitutions at the C5-acylaminomethyl position have shown a significant drop in activity against Gram-positive bacteria. ukhsa.gov.uk

A molecular hybridization approach, creating conjugates of Deacetyl (R)-Linezolid, has been explored to enhance its drug-like properties. nih.govmdpi.com Acylation with different aromatic or heteroaromatic acids has been shown to produce promising antimicrobial agents. mdpi.com The attachment of specific amino acid conjugates or substituted benzyl (B1604629) halides has also been investigated to systematically probe the SAR at this position. nih.gov One study found that a conjugate with a specific aromatic acid moiety was the most promising antibacterial agent against S. aureus and B. subtilis. mdpi.com

The general findings from these systematic analyses are summarized in the table below.

| Substituent Type at C-5 Position | General Effect on Antimicrobial Potency | Rationale |

| Small, Non-polar Aliphatic/Aromatic Groups | Maintained or slightly decreased activity | These groups are tolerated within the ribosomal binding pocket, maintaining necessary interactions for inhibition of protein synthesis. |

| Large, Bulky Aromatic Groups | Significantly decreased or loss of activity | Steric hindrance likely disrupts the optimal binding conformation within the peptidyl transferase center of the ribosome. |

| Polar Groups | Decreased activity | Polar functionalities may introduce unfavorable interactions within the predominantly hydrophobic binding site. |

| Cationic Amphiphilic Moieties | Enhanced broad-spectrum activity | These modifications can confer a membrane-disrupting mechanism in addition to ribosomal inhibition, expanding activity to Gram-negative bacteria. nih.gov |

Impact of Stereochemistry on Biological Activity

The stereochemistry of the oxazolidinone core is a critical determinant of its biological activity. The antibacterial efficacy is almost exclusively associated with the (S)-configuration at the C-5 position of the oxazolidinone ring, which corresponds to the (R)-configuration for the Deacetyl-Linezolid precursor nomenclature. mdpi.comnih.govunibo.it

The (5S)-absolute configuration is essential for the correct orientation of the C-5 side chain within the binding pocket of the 50S ribosomal subunit. mdpi.comunibo.it This specific spatial arrangement allows for crucial hydrogen bond interactions with the ribosome, which are necessary for inhibiting the formation of the initiation complex in bacterial protein synthesis. researchgate.net The unnatural (5R)-enantiomer is largely devoid of antibacterial activity, highlighting the stereospecificity of the interaction between the oxazolidinone scaffold and its ribosomal target. This principle underscores that any synthetic strategy or modification of Deacetyl (R)-Linezolid must preserve this vital stereochemical feature to retain antimicrobial potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov For derivatives of Deacetyl (R)-Linezolid, QSAR models have been developed to predict antimicrobial potency and guide the design of new analogs. mdpi.com

In one study, a robust QSAR model was developed for a series of 31 diverse Linezolid conjugates synthesized from Deacetyl (R)-Linezolid. mdpi.com The model correlated the structural features of the conjugates with their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Bacillus subtilis. The statistical quality of the developed models was high, indicating strong predictive power. mdpi.com

Table of QSAR Model Validation Metrics mdpi.com

| Model Organism | R² (Coefficient of Determination) | R²cvOO (Leave-one-out cross-validation) | R²cvMO (Leave-many-out cross-validation) |

|---|---|---|---|

| S. aureus | 0.926 | 0.898 | 0.903 |

| B. subtilis | 0.935 | 0.915 | 0.916 |

These high R² values suggest that the models can effectively explain the variance in biological activity based on the physicochemical properties and structural descriptors of the molecules. Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to visualize and understand the interactions between a ligand, such as a Deacetyl (R)-Linezolid derivative, and its biological target at an atomic level. nih.gov For oxazolidinones, the target is the 50S ribosomal subunit. nih.gov

Docking studies have been employed to predict the binding modes and affinities of Linezolid analogs within the peptidyl transferase center (PTC) of the ribosome. unibo.itresearchgate.net These simulations confirm that the oxazolidinone core binds to a specific site on the 23S rRNA. mdpi.com The N-aryl group (the fluorophenyl ring in Linezolid) engages in stacking interactions with nucleotide residues, while the critical C-5 acetamidomethyl side chain forms key hydrogen bonds. unibo.itresearchgate.net

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-receptor complex over time. nih.govscispace.com MD studies on Linezolid and its analogs have helped to elucidate the stability of these interactions and have revealed potential alternative binding sites. nih.govscispace.comresearchgate.net These simulations have validated the binding affinities predicted by docking studies and have shown that potent derivatives maintain stable interactions with key residues in the ribosomal binding pocket. nih.govresearchgate.net These computational insights are crucial for rationally designing new derivatives that optimize these ligand-target interactions.

Pharmacophore Modeling for Deacetyl (R)-Linezolid Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is used to guide the design of new molecules with desired activities and to perform virtual screening of compound libraries.

For a series of Deacetyl (R)-Linezolid conjugates, a 3D-pharmacophore model was developed based on their observed antimicrobial properties against S. aureus. mdpi.com The resulting model identified three key chemical features essential for activity:

One hydrogen-bond donor

Two hydrophobic features

This model suggests that a potent Deacetyl (R)-Linezolid derivative should possess a hydrogen bond donor correctly positioned to interact with the ribosomal target, complemented by two hydrophobic regions that occupy specific pockets within the binding site. The estimated antimicrobial properties based on this pharmacophore model were found to be comparable with the experimentally observed activities, confirming its validity. mdpi.com Such models serve as a valuable blueprint for designing novel scaffolds that retain the crucial interaction points required for potent antibacterial activity. nih.gov

Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the quantification of Deacetyl (R)-Linezolid in biological matrices. These methods offer the necessary selectivity and sensitivity to simultaneously measure the parent drug, Linezolid (B1675486), and its metabolites.

A validated UPLC method has been established for the simultaneous determination of Linezolid, Deacetyl (R)-Linezolid (PNU-142300), and another metabolite, PNU-142586, in human plasma. jst.go.jpnih.gov This method involves a straightforward protein precipitation step with acetonitrile (B52724), followed by separation on a reverse-phase column (ACQUITY UPLC HSS T3) and UV detection at 254 nm. jst.go.jpnih.gov The use of an internal standard, such as p-toluic acid, ensures accuracy and reproducibility. jst.go.jpnih.gov This UPLC assay is a valuable tool for therapeutic drug monitoring and clinical pharmacokinetic/pharmacodynamic analyses. nih.gov

Key parameters of a developed UPLC method are summarized below:

| Parameter | Deacetyl (R)-Linezolid (PNU-142300) | Linezolid |

| Column | ACQUITY UPLC HSS T3 | ACQUITY UPLC HSS T3 |

| Detection | UV at 254 nm | UV at 254 nm |

| Linearity Range | 0.20 to 20.0 µg/mL | 0.20 to 50.0 µg/mL |

| Correlation Coefficient (r²) | > 0.9996 | > 0.9999 |

This method demonstrates excellent linearity over the specified concentration ranges, making it suitable for clinical applications. jst.go.jpnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its superior sensitivity and specificity in identifying and quantifying Deacetyl (R)-Linezolid. This technique is particularly advantageous for analyzing complex biological samples where trace amounts of the analyte need to be detected.

A robust and high-throughput UPLC-MS/MS assay has been developed for the simultaneous measurement of Linezolid and Deacetyl (R)-Linezolid (PNU-142300) in human serum. nih.govnih.gov This method utilizes a simple protein precipitation for sample preparation. The chromatographic separation is achieved on a C18 column with a gradient mobile phase. nih.gov Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity. nih.govnih.gov

Specific ion transitions for the analytes are monitored:

Linezolid : m/z 338.01 → 296.03 nih.govnih.gov

Deacetyl (R)-Linezolid (PNU-142300) : m/z 369.96 → 327.98 nih.govnih.gov

Another sensitive LC-MS/MS method for the simultaneous quantification of Linezolid and its primary metabolites, including PNU-142300, has also been established. elsevierpure.com This method is crucial for studying the accumulation of these metabolites, especially in patients with renal insufficiency. elsevierpure.com

The table below outlines the performance characteristics of a validated UPLC-MS/MS method:

| Parameter | Deacetyl (R)-Linezolid (PNU-142300) | Linezolid |

| Linearity Range | 0.05–100 µg/mL | 0.01–20 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.01 µg/mL |

| Intra-day Precision (%RSD) | < 14.2% | < 14.2% |

| Inter-day Precision (%RSD) | < 11.1% | < 11.1% |

| Accuracy | -9.7% to 12.8% | -9.7% to 12.8% |

| Extraction Recovery | 78% to 103% | 78% to 103% |

This method shows excellent linearity, precision, and accuracy, making it suitable for high-throughput clinical sample analysis. nih.gov

Spectrophotometric and Other Spectroscopic Techniques

While spectrophotometric methods, including UV-Visible and derivative spectrophotometry, have been developed for the quantification of the parent compound, Linezolid, their application for the specific analysis of Deacetyl (R)-Linezolid is limited. jocpr.comijpsonline.comcore.ac.ukrroij.com These techniques generally lack the specificity required to differentiate between Linezolid and its structurally similar metabolites like Deacetyl (R)-Linezolid in a mixture or in biological samples. The UV absorption spectra of the parent drug and its metabolites are likely to overlap, leading to significant interference. For this reason, chromatographic methods such as HPLC and LC-MS/MS are the preferred analytical techniques for the accurate quantification of Deacetyl (R)-Linezolid.

Validation Parameters for Analytical Methods in Research Applications

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of research data. According to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

For the UPLC method with UV detection for Deacetyl (R)-Linezolid (PNU-142300), validation has confirmed its suitability for clinical use. nih.gov The method's stability was also assessed, showing that the analyte is stable in plasma through three freeze-thaw cycles and for up to 30 days when stored frozen. nih.gov

The validation of LC-MS/MS methods for Deacetyl (R)-Linezolid has demonstrated high levels of performance. nih.govoup.com These methods are validated for selectivity, with no significant interference from endogenous components in the matrix. nih.gov

The following table summarizes key validation parameters from a UPLC-MS/MS assay for Deacetyl (R)-Linezolid (PNU-142300):

| Validation Parameter | Result for Deacetyl (R)-Linezolid (PNU-142300) |

| Linearity Range | 0.1 to 50 mg/L |

| Accuracy | -8.05% to 8.33% |

| Intra-day Precision (%RSD) | ≤ 4.33% |

| Inter-day Precision (%RSD) | ≤ 7.73% |

These rigorous validation results ensure that the analytical methods are reliable for their intended purpose in research and clinical applications. oup.com

Based on a comprehensive search for scientific literature, there is currently insufficient public data available to generate a detailed article on the preclinical pharmacological and toxicological investigations of Deacetyl (R)-Linezolid.

This specific compound, identified as (5R)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is primarily documented as a process impurity in the manufacturing of Linezolid and as a chemical precursor for the synthesis of other Linezolid derivatives.

The performed searches did not yield specific studies detailing its in vitro cytotoxicity, in vivo efficacy in animal infection models, or its preliminary pharmacokinetic profile in non-human organisms. The available research focuses overwhelmingly on the parent compound, Linezolid, and its two major oxidative metabolites, PNU-142586 and PNU-142300, which are chemically distinct from Deacetyl (R)-Linezolid.

Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article outline.

Future Perspectives and Advanced Research Avenues

Exploration of Deacetyl (R)-Linezolid as a Scaffold for Next-Generation Antibiotics

The chemical architecture of Deacetyl (R)-Linezolid presents a versatile scaffold for the development of new antibacterial agents. The core oxazolidinone ring is essential for its mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. europeanreview.orgrsc.org The primary amine group on the C-5 aminomethyl side chain of Deacetyl (R)-Linezolid serves as a crucial handle for chemical modification, allowing for the synthesis of a diverse array of derivatives. nih.gov

Researchers are actively exploring modifications at this site to enhance potency, expand the spectrum of activity, and circumvent existing resistance mechanisms. By coupling various chemical moieties to this amine, scientists aim to create novel linezolid (B1675486) conjugates. This molecular hybridization approach can lead to compounds with improved properties. nih.gov For instance, structural modifications to the oxazolidinone scaffold have led to the development of compounds with potent activity against a wide range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). rsc.orgnih.gov The development of new oxazolidinone families, such as R chi-01, demonstrates the potential of this scaffold to yield antibiotics with greater intrinsic activity against linezolid-resistant isolates. nih.gov

The strategic design of these next-generation antibiotics focuses on optimizing the structure-activity relationship (SAR). The goal is to develop molecules that not only retain the essential binding features of the parent compound but also possess additional interactions with the ribosomal target or exhibit different physicochemical properties that enhance their efficacy. nih.gov

| Compound | Status | Key Structural Difference from Linezolid |

|---|---|---|

| Linezolid | Marketed | N/A (Reference Compound) |

| Tedizolid | Marketed | Modified C- and D-rings (hydroxymethyl group replaced by a methyl-tetrazolyl group) |

| Delpazolid | Clinical Trials | Modified C- and D-rings |

| Sutezolid | Clinical Trials | Thio-morpholine ring instead of a morpholine (B109124) ring |

Strategies for Overcoming Emerging Antimicrobial Resistance

The clinical utility of linezolid is threatened by the emergence of resistant bacterial strains. Resistance mechanisms primarily involve mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome, and the acquisition of resistance genes like cfr and optrA. europeanreview.org The development of derivatives from the Deacetyl (R)-Linezolid scaffold is a key strategy to counteract these resistance mechanisms.

One approach is the design of compounds that can bind effectively to the altered ribosomal targets. By modifying the structure of the oxazolidinone, it is possible to create molecules that are less affected by these mutations. For example, the R chi-01 family of oxazolidinones has shown the ability to inhibit protein synthesis in ribosomes isolated from linezolid-resistant Staphylococcus aureus at submicromolar concentrations. nih.gov

Another promising strategy is the development of "hybrid" antibiotics. This involves conjugating the Deacetyl (R)-Linezolid scaffold with other antimicrobial agents or molecules that can inhibit resistance mechanisms. semanticscholar.org This approach can lead to dual-action compounds that have a lower propensity for resistance development.

Furthermore, research is focused on developing oxazolidinone derivatives with enhanced activity against bacterial biofilms. Biofilms are communities of bacteria encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. nih.gov Modifications to the oxazolidinone structure can yield compounds that inhibit biofilm formation or are more effective at penetrating and killing bacteria within established biofilms. rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new oxazolidinone antibiotics based on the Deacetyl (R)-Linezolid scaffold. nih.gov These computational tools can significantly accelerate the process by analyzing vast datasets to identify promising drug candidates and optimize their properties. nih.gov

Machine learning algorithms can be employed for virtual screening of large chemical libraries to identify novel molecules that are likely to bind to the bacterial ribosome. mdpi.com By training on existing data of known oxazolidinones and their biological activities, these models can predict the potency of new, untested compounds. mdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to provide valuable insights into the chemical features that are crucial for antibacterial efficacy. nih.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Rapidly screen large libraries of virtual compounds to identify potential hits. | Accelerates the identification of lead compounds. |

| QSAR Modeling | Develop models that correlate chemical structure with biological activity. | Guides the optimization of lead compounds for improved potency. |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Creates innovative drug candidates that may overcome existing resistance. |

| ADME/T Prediction | Predict the pharmacokinetic and toxicity profiles of new compounds. | Reduces late-stage attrition of drug candidates. |

Development of Targeted Delivery Systems for Deacetyl (R)-Linezolid Derivatives

To maximize the therapeutic potential of novel antibiotics derived from Deacetyl (R)-Linezolid, advanced drug delivery systems are being investigated. nih.gov These systems aim to enhance the efficacy of the antibiotic by ensuring it reaches the site of infection at an effective concentration while minimizing systemic exposure and potential side effects.

One area of focus is the development of nanoparticle- and microparticle-based delivery systems. nih.gov These carriers can encapsulate the antibiotic, improving its solubility and bioavailability. They can also be engineered to specifically target bacterial cells or biofilms, leading to a more localized and potent antibacterial effect.

Hydrogels are another promising platform for the controlled release of oxazolidinone antibiotics. nih.gov These three-dimensional polymer networks can be loaded with the drug and applied directly to the site of infection, such as in chronic wounds. The hydrogel then provides a sustained release of the antibiotic over time, maintaining a high local concentration to eradicate the infection. nih.gov The incorporation of linezolid analogues into suitable delivery systems is a strategy that could enhance their antimicrobial activity. researchgate.net

These targeted delivery systems not only have the potential to improve the treatment of existing infections but may also play a role in preventing infections associated with medical devices and implants. By coating these devices with antibiotic-loaded delivery systems, it may be possible to prevent the initial stages of biofilm formation. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Deacetyl (R)-Linezolid in pharmacokinetic studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely validated. For example:

- Mobile phase : 40% methanol and 60% pH 7 phosphate buffer (retention time ~7 minutes) .

- Calibration : Linear ranges of 2.0–10.0 µg/mL (USP standard, R² = 0.9999) and 2.0–12.0 µg/mL (test samples, R² = 1) .

- Sensitivity : Lower limit of quantification (LLOQ) as low as 0.125 mg/L using HPLC-UV, suitable for detecting sub-MIC concentrations .

- Validation : Ensure peak purity (>95%) and absence of interfering peaks during analysis .

Q. How does pH influence the stability of Deacetyl (R)-Linezolid in solution?

- Degradation kinetics : Follows first-order kinetics under alkaline conditions (pH 8.7–11.4). Stability is maintained (>95% initial concentration) for 34 days at 25°C in neutral solutions (e.g., sodium chloride, glucose) .

- Experimental design : Accelerated stability testing at 70°C for 72 hours can model long-term degradation .

Q. What statistical approaches are appropriate for correlating plasma and tissue concentrations of Deacetyl (R)-Linezolid?

- Data analysis : Use Pearson’s correlation for normally distributed data or Spearman’s analysis for non-parametric datasets .

- Software : SPSS or R for regression modeling, ROC curves, and multivariate logistic regression to identify toxicity thresholds (e.g., thrombocytopenia risk at trough concentrations >8.2 mg/L) .

Advanced Research Questions

Q. How can experimental design optimize particle size in Deacetyl (R)-Linezolid-loaded microspheres for pulmonary delivery?

- Design : Rotatable central composite design to assess variables like polymer concentration (5–15% w/v), feed flow rate (1–5 mL/min), and rotation speed (100–500 rpm) .

- Outcome : Target particle size 5–15 µm, analyzed via Stat-Ease software for response surface modeling .

Q. What mechanisms underlie linezolid resistance in Enterococci, and how do they impact Deacetyl (R)-Linezolid research?

- Genetic factors : Resistance genes cfr (methyltransferase) and optrA (ATP-binding cassette transporter) are prevalent in E. faecalis and E. faecium. These genes are often plasmid-borne, enabling horizontal transfer .

- Implications : Screen clinical isolates using PCR for cfr/optrA and assess MIC shifts (e.g., linezolid MIC >4 µg/mL indicates resistance) .

Q. How can PK/PD modeling guide Deacetyl (R)-Linezolid dosing to suppress antimicrobial resistance?

- In vitro models : Simulate human pharmacokinetics using hollow-fiber systems, monitoring resistance emergence at subtherapeutic concentrations (e.g., 3-day dosing led to resistance in vitro) .

- Dosing optimization : Use Monte Carlo simulations to balance efficacy (AUC/MIC >100) and toxicity (platelet count monitoring) .

Q. What methodological strategies address contradictions in reported Deacetyl (R)-Linezolid calibration ranges across studies?

- Cross-validation : Compare HPLC methods with differing mobile phases (e.g., acetonitrile vs. methanol) and linear ranges (0.2–25 µg/mL vs. 2.0–12.0 µg/mL) .

- Standardization : Adopt USP-traceable reference standards (≥99.8% purity) and validate inter-laboratory reproducibility .

Q. How do drug interactions (e.g., P-glycoprotein inhibitors) alter Deacetyl (R)-Linezolid pharmacokinetics?

- Risk analysis : Retrospective cohort studies show co-administration with verapamil or quinidine increases linezolid trough concentrations by 30–50%, raising thrombocytopenia risk (OR = 3.2, p < 0.05) .

- Mitigation : Therapeutic drug monitoring (TDM) and dose adjustments in patients on P-gp inhibitors .

Data Interpretation and Contradictions

- Discrepancies in calibration curves : Variations in mobile phase composition (acetonitrile in vs. methanol in ) may affect retention times and sensitivity. Cross-validate methods using shared reference standards .

- Toxicity thresholds : Conflicting reports on trough concentration targets (e.g., 8.2 mg/L for efficacy vs. >10 mg/L for platelet toxicity) . Resolve via population pharmacokinetic models stratified by renal/hepatic function .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.